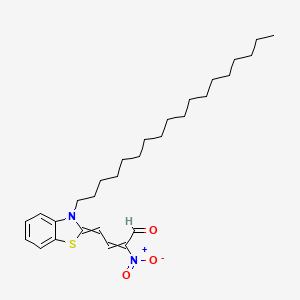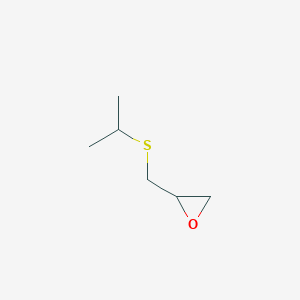
(Bromomethyl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bromomethyl)(trimethyl)stannane: is an organotin compound with the molecular formula C4H11BrSn . It is a colorless liquid that is used in various organic synthesis processes. The compound is known for its reactivity and is often utilized in the formation of carbon-tin bonds, which are valuable in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Bromomethyl)(trimethyl)stannane can be synthesized through the reaction of trimethyltin chloride with bromomethane in the presence of a base such as sodium hydride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (Bromomethyl)(trimethyl)stannane undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Stille Coupling: The reaction requires a palladium catalyst, such as , and is often carried out in the presence of a base like cesium fluoride (CsF) in solvents like dioxane or dimethylformamide (DMF).
Major Products:
Substitution Reactions: The major products are organotin compounds where the bromine atom is replaced by the nucleophile.
Stille Coupling: The major products are biaryl compounds or other coupled organic molecules.
Wissenschaftliche Forschungsanwendungen
(Bromomethyl)(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and in Stille coupling reactions.
Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use as antifouling agents.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their use as anticancer agents.
Industry: It is used in the production of various organotin compounds that are employed as stabilizers in PVC, catalysts in polymerization reactions, and intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (Bromomethyl)(trimethyl)stannane involves the formation of carbon-tin bonds through nucleophilic substitution or coupling reactions. The tin atom in the compound acts as an electrophile, facilitating the substitution of the bromine atom by nucleophiles. In coupling reactions, the tin atom forms a complex with the palladium catalyst, enabling the transfer of organic groups and the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
- (Chloromethyl)(trimethyl)stannane
- (Iodomethyl)(trimethyl)stannane
- (Trimethylsilyl)methylstannane
Comparison: (Bromomethyl)(trimethyl)stannane is unique due to its reactivity and the ease with which it undergoes substitution and coupling reactions. Compared to its chloromethyl and iodomethyl counterparts, the bromomethyl derivative is often preferred in synthetic applications due to its balanced reactivity and stability. The trimethylsilyl derivative, while also reactive, is used in different contexts where silicon-tin bonds are required.
Eigenschaften
CAS-Nummer |
23696-41-5 |
|---|---|
Molekularformel |
C4H11BrSn |
Molekulargewicht |
257.74 g/mol |
IUPAC-Name |
bromomethyl(trimethyl)stannane |
InChI |
InChI=1S/CH2Br.3CH3.Sn/c1-2;;;;/h1H2;3*1H3; |
InChI-Schlüssel |
KMJJTEUJRQXQOS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



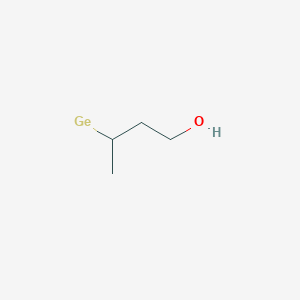


![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)

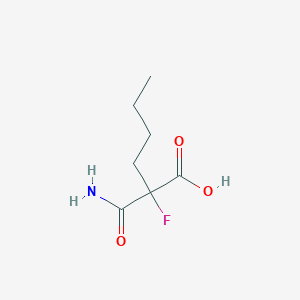
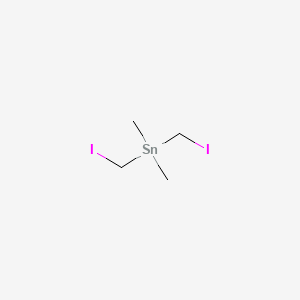

![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
